Ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate Ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17709247
InChI: InChI=1S/C10H16N2O3/c1-4-15-9(13)5-8-6-11-12(7(2)3)10(8)14/h6-7,11H,4-5H2,1-3H3
SMILES:
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol

Ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

CAS No.:

Cat. No.: VC17709247

Molecular Formula: C10H16N2O3

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate -

Specification

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
IUPAC Name ethyl 2-(3-oxo-2-propan-2-yl-1H-pyrazol-4-yl)acetate
Standard InChI InChI=1S/C10H16N2O3/c1-4-15-9(13)5-8-6-11-12(7(2)3)10(8)14/h6-7,11H,4-5H2,1-3H3
Standard InChI Key JBRDEQIUESRMEK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CNN(C1=O)C(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrazolone core (a five-membered ring with two nitrogen atoms and a ketone group) substituted at the 2-position with an isopropyl group and at the 4-position with an ethyl acetate moiety. The IUPAC name, ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate, reflects this substitution pattern . Key structural attributes include:

PropertyValueSource
Molecular FormulaC10H16N2O3\text{C}_{10}\text{H}_{16}\text{N}_{2}\text{O}_{3}
Molecular Weight212.25 g/mol
CAS Number2060058-08-2

The dihydro-1H-pyrazol-4-yl group contributes to the compound’s planarity, while the ethyl acetate substituent introduces steric bulk and polarity.

Spectroscopic Signatures

Though experimental spectral data for this specific compound are unavailable, analogous pyrazolone derivatives exhibit characteristic infrared (IR) peaks at 1700–1750 cm1^{-1} (C=O stretch) and 1650–1680 cm1^{-1} (C=N stretch) . Nuclear magnetic resonance (NMR) spectra would likely show signals for the isopropyl methyl groups (~1.2–1.4 ppm), the ethyl acetate moiety (quartet at ~4.1 ppm for CH2_2O, triplet at ~1.3 ppm for CH3_3), and pyrazolone ring protons (6.5–8.0 ppm for aromatic protons if present) .

Synthesis and Manufacturing Considerations

Reported Synthetic Routes

While no direct synthesis protocol for this compound is documented, patent WO2019211868A1 outlines methodologies for analogous pyrazolone-based pharmaceuticals, such as Alectinib. Key steps from these processes may be extrapolated:

  • Cyclization Reactions: Formation of the pyrazolone ring via condensation of hydrazines with β-keto esters. For example, reacting ethyl acetoacetate with isopropyl hydrazine could yield the core structure .

  • Substitution Reactions: Introducing the ethyl acetate group via nucleophilic acyl substitution or esterification. A Michael addition using ethyl acrylate has been employed in similar contexts .

  • Purification: Liquid-liquid extraction with ethyl acetate and subsequent distillation, as described in large-scale syntheses of related compounds .

Process Optimization

Industrial-scale production would likely employ:

  • Solvent Systems: Ethyl acetate, toluene, and isopropanol for solubility management .

  • Catalysts: Triethylamine or pyridine to facilitate acylation reactions .

  • Temperature Control: Reactions typically proceed at 25–30°C to minimize side products .

Physicochemical Properties

Thermal Stability

Pyrazolone derivatives generally decompose above 200°C, with melting points varying by substitution. For instance, ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (a structural analog) has a reported melting point of 145–147°C . The isopropyl group in the target compound may lower melting points due to increased steric hindrance.

Solubility and Partitioning

Predicted solubility in common solvents (25°C):

SolventSolubility (mg/mL)Basis
Water<1Low polarity of ethyl ester
Ethanol~50Hydrogen bonding with ester
Ethyl Acetate>100Like-dissolves-like

The octanol-water partition coefficient (logP) is estimated at 1.8–2.2, indicating moderate lipophilicity .

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